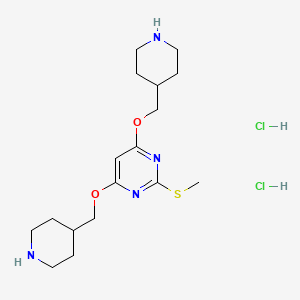
2-(Methylthio)-4,6-bis(piperidin-4-ylmethoxy)pyrimidine dihydrochloride
Descripción general
Descripción
2-(Methylthio)-4,6-bis(piperidin-4-ylmethoxy)pyrimidine dihydrochloride is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyrimidine derivative that has been synthesized through a specific method and has been shown to have various biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
2-(Methylthio)-4,6-bis(piperidin-4-ylmethoxy)pyrimidine dihydrochloride has several potential applications in scientific research. One of the most promising applications is its use as a tool compound in the study of protein-protein interactions. This compound has been shown to inhibit the interaction between two specific proteins, which has important implications for the development of new therapies for various diseases. Additionally, this compound has been used in the study of various cellular signaling pathways, including the mTOR pathway and the Akt pathway.
Mecanismo De Acción
The mechanism of action of 2-(Methylthio)-4,6-bis(piperidin-4-ylmethoxy)pyrimidine dihydrochloride involves its ability to inhibit protein-protein interactions. Specifically, this compound has been shown to disrupt the interaction between two specific proteins, which leads to downstream effects on cellular signaling pathways. This mechanism of action has important implications for the development of new therapies for various diseases, including cancer and neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. One of the most notable effects is its ability to inhibit the proliferation of cancer cells. This compound has been shown to be effective against various types of cancer cells, including breast cancer, lung cancer, and pancreatic cancer. Additionally, this compound has been shown to have neuroprotective effects, which has important implications for the development of new therapies for neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(Methylthio)-4,6-bis(piperidin-4-ylmethoxy)pyrimidine dihydrochloride in lab experiments is its specificity. This compound has been shown to have a high degree of specificity for its target proteins, which makes it a valuable tool for studying protein-protein interactions. Additionally, this compound has been shown to be relatively stable and easy to handle, which makes it a convenient tool for lab experiments.
One of the major limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic at high concentrations, which means that care must be taken when handling and using this compound in lab experiments. Additionally, this compound may not be suitable for all types of experiments, as its mechanism of action is specific to certain cellular signaling pathways.
Direcciones Futuras
There are several future directions for the study of 2-(Methylthio)-4,6-bis(piperidin-4-ylmethoxy)pyrimidine dihydrochloride. One potential direction is the development of new therapies for cancer and neurodegenerative diseases based on the compound's ability to inhibit protein-protein interactions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other cellular signaling pathways. Finally, the synthesis method of this compound could be optimized further to improve yields and purity of the final product.
Propiedades
IUPAC Name |
2-methylsulfanyl-4,6-bis(piperidin-4-ylmethoxy)pyrimidine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2S.2ClH/c1-24-17-20-15(22-11-13-2-6-18-7-3-13)10-16(21-17)23-12-14-4-8-19-9-5-14;;/h10,13-14,18-19H,2-9,11-12H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXKXVJHQPLXKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)OCC2CCNCC2)OCC3CCNCC3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



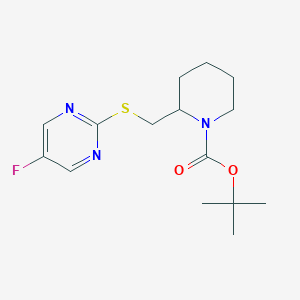
![3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B3234638.png)
![1-[4-(Isopropylamino-methyl)-piperidin-1-yl]-ethanone](/img/structure/B3234640.png)
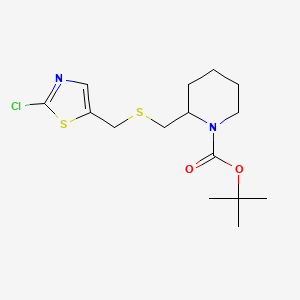
![2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester](/img/structure/B3234647.png)
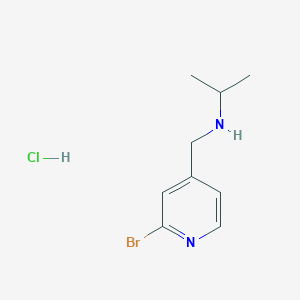
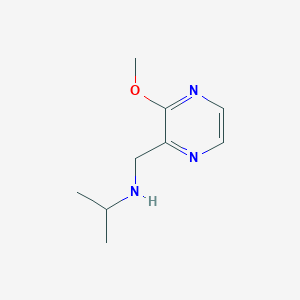
![[3-(Toluene-4-sulfonyloxymethyl)-piperidin-1-yl]-acetic acid](/img/structure/B3234679.png)
![1-[2-(2-Hydroxy-ethoxymethyl)-pyrrolidin-1-yl]-ethanone](/img/structure/B3234694.png)

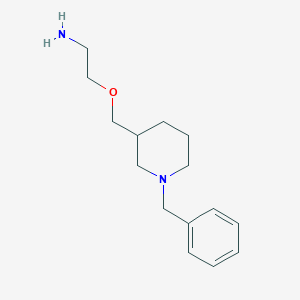
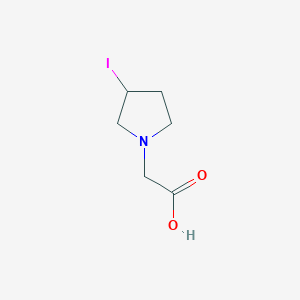
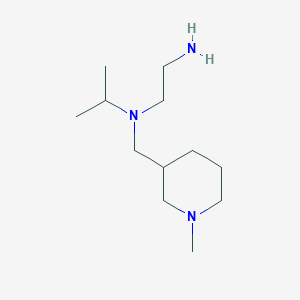
![[(1-Benzyl-piperidin-3-ylmethyl)-amino]-acetic acid](/img/structure/B3234729.png)